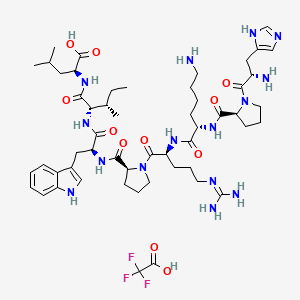

Xenin-8 (TFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Xenin-8 (TFA) is a biologically active fragment of the peptide Xenin, which belongs to the neurotensin/xenopsin family. This compound is a C-terminal octapeptide derived from the 25-amino acid peptide Xenin. Xenin-8 (TFA) enhances basal insulin secretion and amplifies glucose-stimulated insulin release in a dose-dependent manner .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Xenin-8 (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of Xenin-8 (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous quality control to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions

Xenin-8 (TFA) undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s structure and function.

Reduction: Used to break disulfide bonds within the peptide.

Substitution: Involves replacing specific amino acids to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Specific amino acid derivatives under controlled conditions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities. These modifications can enhance or inhibit the peptide’s function, depending on the desired outcome .

Aplicaciones Científicas De Investigación

Xenin-8 (TFA) has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in insulin secretion and glucose metabolism.

Medicine: Explored as a potential therapeutic agent for diabetes due to its insulinotropic effects.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools .

Mecanismo De Acción

Xenin-8 (TFA) exerts its effects by enhancing basal insulin secretion and potentiating glucose-stimulated insulin release. It interacts with receptors on pancreatic beta cells, leading to increased insulin secretion. The peptide also augments the insulinotropic actions of glucose-dependent insulinotropic polypeptide (GIP), further enhancing its effects .

Comparación Con Compuestos Similares

Similar Compounds

Neurotensin: Another peptide from the neurotensin/xenopsin family with similar biological activities.

Xenin-25: The full-length peptide from which Xenin-8 (TFA) is derived.

GIP: A peptide hormone that works synergistically with Xenin-8 (TFA) to enhance insulin secretion

Uniqueness

Xenin-8 (TFA) is unique due to its specific sequence and potent insulinotropic effects. Its ability to enhance both basal and glucose-stimulated insulin secretion makes it a valuable tool for diabetes research and potential therapeutic applications .

Propiedades

Fórmula molecular |

C53H80F3N15O11 |

|---|---|

Peso molecular |

1160.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C51H79N15O9.C2HF3O2/c1-5-30(4)42(47(71)63-39(50(74)75)23-29(2)3)64-44(68)38(24-31-26-58-35-14-7-6-13-33(31)35)62-46(70)41-18-12-22-66(41)49(73)37(16-10-20-57-51(54)55)61-43(67)36(15-8-9-19-52)60-45(69)40-17-11-21-65(40)48(72)34(53)25-32-27-56-28-59-32;3-2(4,5)1(6)7/h6-7,13-14,26-30,34,36-42,58H,5,8-12,15-25,52-53H2,1-4H3,(H,56,59)(H,60,69)(H,61,67)(H,62,70)(H,63,71)(H,64,68)(H,74,75)(H4,54,55,57);(H,6,7)/t30-,34-,36-,37-,38-,39-,40-,41-,42-;/m0./s1 |

Clave InChI |

WUORYKQCNHJNSS-SJFAKHLJSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)

![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)

![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)